molecular formula C21H14N4O7 B5147742 3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate

Cat. No.: B5147742
M. Wt: 434.4 g/mol
InChI Key: KXJLPMKPWNUJQP-UHFFFAOYSA-N
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Description

3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, an isoindole ring, and a phenyl acetate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate typically involves multiple steps. One common method includes the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates . This intermediate can then be further reacted with appropriate reagents to introduce the isoindole and phenyl acetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, acetone, 0-10°C.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is unique due to its combination of a pyrimidine ring, an isoindole ring, and a phenyl acetate group

Properties

IUPAC Name

[3-[5-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O7/c1-10(26)32-13-4-2-3-12(8-13)25-19(29)14-6-5-11(7-15(14)20(25)30)17(27)23-16-9-22-21(31)24-18(16)28/h2-9H,1H3,(H,23,27)(H2,22,24,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJLPMKPWNUJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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